molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7

1-(Benzo[b]thiophen-5-yl)piperazine

Cat. No. B3137099
CAS RN: 433303-94-7
M. Wt: 218.32 g/mol
InChI Key: YGAGYXZPHGMRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[b]thiophen-5-yl)piperazine is a chemical compound with the molecular weight of 218.32 . It is often used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one , a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that similar compounds are often used as precursors in the synthesis of pharmaceutical drugs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 . This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Serotonin Receptor Affinity

The compound has been studied for its affinity towards 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Synthesis of Benzo[b]thiophenes

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Antimicrobial Potential

Some compounds related to “1-(Benzo[b]thiophen-5-yl)piperazine” have been found to possess promising antimicrobial potential . A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .

Depression Treatment

The compound has been studied for its potential use in the treatment of depression . The 5-HT selective reuptake inhibitors (SSRIs), are currently the first line therapy for depression .

Synthesis of Multisubstituted Benzothiophenes

The compound has been used in the synthesis of multisubstituted benzothiophenes . Despite their significance, the synthesis of multisubstituted benzothiophenes remains difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .

Pharmaceutical Sciences and Materials Chemistry

Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-benzothiophen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAGYXZPHGMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[b]thiophen-5-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Benzo[b]thiophen-5-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Benzo[b]thiophen-5-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Benzo[b]thiophen-5-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Benzo[b]thiophen-5-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Benzo[b]thiophen-5-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.